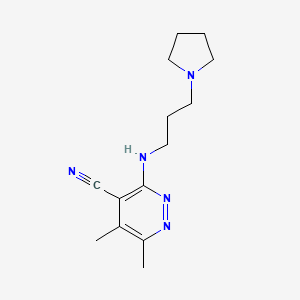
5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as DPP-4 inhibitor and has been found to have several applications in the field of biochemistry and physiology.
作用机制
5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile works by inhibiting the activity of DPP-4. DPP-4 is an enzyme that breaks down incretin hormones, which play a crucial role in glucose metabolism and insulin secretion. Inhibition of DPP-4 leads to increased levels of incretin hormones, which in turn leads to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile include improved glucose tolerance and insulin sensitivity. In addition, this compound has been found to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease.
实验室实验的优点和局限性
One advantage of using 5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile in lab experiments is its specificity for DPP-4. This compound has been found to have minimal off-target effects, making it a useful tool for studying the role of DPP-4 in glucose metabolism and insulin secretion. One limitation of using this compound in lab experiments is its potential toxicity. Like all chemical compounds, 5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile can be toxic at high doses, and care must be taken to ensure that appropriate safety measures are in place when working with this compound.
未来方向
There are several future directions for research on 5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile. One direction is to explore the potential use of this compound in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Another direction is to investigate the potential use of this compound in combination with other drugs for the treatment of type 2 diabetes. Additionally, further research is needed to fully understand the mechanism of action of 5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile and its potential off-target effects.
合成方法
The synthesis of 5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile involves the reaction between 3-(3-pyrrolidin-1-ylpropylamino)-5,6-dimethylpyridazine-4-carbonitrile and an appropriate reagent. The reaction is typically carried out under controlled conditions, and the yield of the product can be optimized by adjusting the reaction parameters.
科学研究应用
5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile has been studied for its potential use as a DPP-4 inhibitor. DPP-4 is an enzyme that plays a crucial role in glucose metabolism and insulin secretion. Inhibition of DPP-4 has been found to improve glucose tolerance and insulin sensitivity, making DPP-4 inhibitors a potential treatment for type 2 diabetes. 5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile has also been studied for its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
属性
IUPAC Name |
5,6-dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5/c1-11-12(2)17-18-14(13(11)10-15)16-6-5-9-19-7-3-4-8-19/h3-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTIGEIZDMJHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)NCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-2-carboxylic acid](/img/structure/B7567694.png)

![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7567718.png)
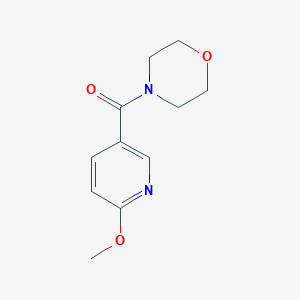

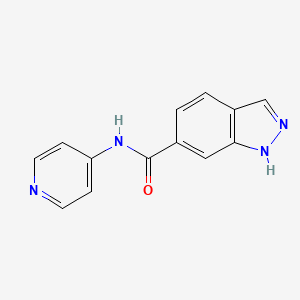
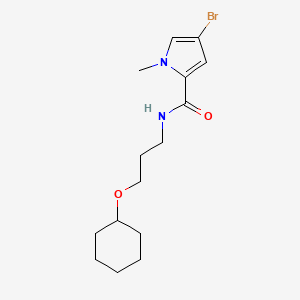
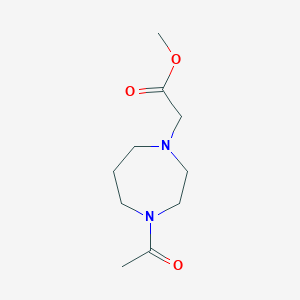
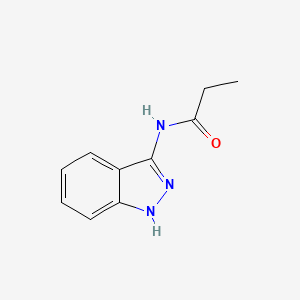
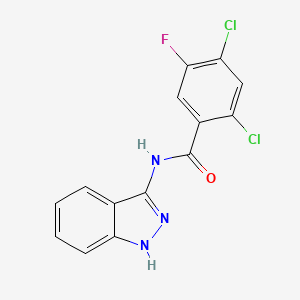

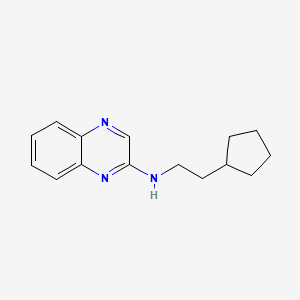
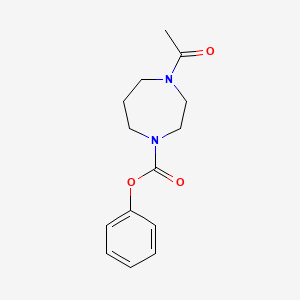
![2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid](/img/structure/B7567799.png)